molecular formula C12H9Cl2N3O B12312033 2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide

Katalognummer: B12312033
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: MZZKAFWHUWKWRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide typically involves the reaction of 2,6-dichloropyridine with 5-methyl-2-pyridylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H9Cl2N3O

Molekulargewicht

282.12 g/mol

IUPAC-Name

2,6-dichloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C12H9Cl2N3O/c1-7-2-3-11(15-6-7)17-12(18)8-4-9(13)16-10(14)5-8/h2-6H,1H3,(H,15,17,18)

InChI-Schlüssel

MZZKAFWHUWKWRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.